
5-(Tiofen-2-il)-1,2-oxazol-3-amina clorhidrato
Descripción general
Descripción
The compound “5-(Thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride” is likely to be a salt formed from the reaction of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine and hydrochloric acid . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Oxazole is a five-membered ring containing two heteroatoms; one oxygen atom and one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amine group could make the compound basic, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, incluido “5-(Tiofen-2-il)-1,2-oxazol-3-amina clorhidrato”, son una clase potencial de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Propiedades Antiinflamatorias
Los derivados del tiofeno exhiben muchas propiedades farmacológicas como antiinflamatorias . Se pueden utilizar en el desarrollo de nuevos fármacos antiinflamatorios .
Propiedades Anticancerígenas
Los derivados del tiofeno también exhiben propiedades anticancerígenas . Por ejemplo, algunos sistemas de tiofeno recién sintetizados han mostrado actividades de inhibición del crecimiento de células tumorales .
Propiedades Antimicrobianas
Se ha informado que los derivados del tiofeno poseen propiedades antimicrobianas . Se pueden utilizar en el desarrollo de nuevos fármacos antimicrobianos .
Química Industrial y Ciencia de Materiales
Los derivados del tiofeno se utilizan en química industrial y ciencia de materiales como inhibidores de la corrosión . Se pueden utilizar para proteger metales y otros materiales de la corrosión .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Se pueden utilizar en el desarrollo de nuevos materiales semiconductores .
Transistores de Efecto de Campo Orgánicos (OFET)
Los derivados del tiofeno se pueden utilizar en la fabricación de transistores de efecto de campo orgánicos (OFET) . Pueden ayudar a mejorar el rendimiento de estos dispositivos .
Diodos Orgánicos Emisores de Luz (OLED)
Los derivados del tiofeno también se pueden utilizar en la fabricación de diodos orgánicos emisores de luz (OLED) . Pueden contribuir al desarrollo de OLED más eficientes y duraderos .
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological activity of the compound.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
The compound’s crystal structure has been studied , which could provide insights into its pharmacokinetic properties. The impact on bioavailability would depend on these properties.
Result of Action
Thiophene derivatives are known to have various biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . The specific effects would depend on the particular biological activity of the compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-thiophen-2-yl-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-4-5(10-9-7)6-2-1-3-11-6;/h1-4H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMCMFIEIOFYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909348-61-3 | |
| Record name | 3-Isoxazolamine, 5-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909348-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(thiophen-2-yl)-1,2-oxazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



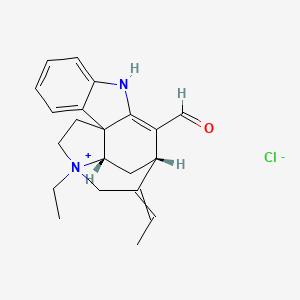
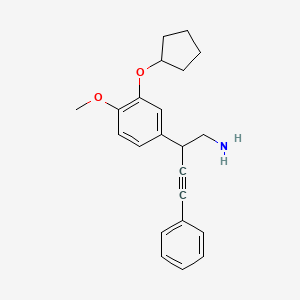
![Butanoic acid, 2-[(3-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653650.png)
![N-[1-(4-Chlorophenyl)ethyl]-2-methoxyacetamide](/img/structure/B1653651.png)

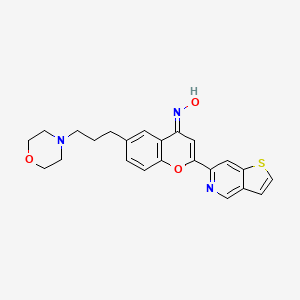


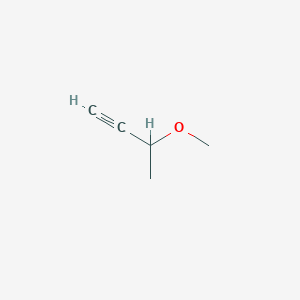

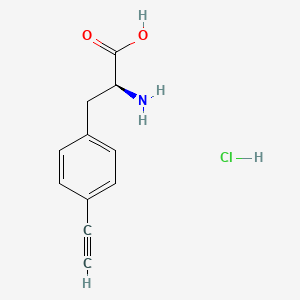
![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B1653661.png)
![Butanamide, N-[1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl]-3-oxo-](/img/structure/B1653662.png)
